8-(benzenesulfonyl)-3-(4-bromophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-(Benzenesulfonyl)-3-(4-bromophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key structural features include:
- Position 3: A 4-bromophenyl substituent, introducing halogen-mediated hydrophobic interactions and steric bulk.
- Molecular Formula: C₂₁H₂₀BrN₃O₃S, with a molecular weight of ~498.4 g/mol.
This scaffold is part of a broader class of "privileged structures" in medicinal chemistry, often explored for GPCR targeting and anticancer applications .
Properties
IUPAC Name |
8-(benzenesulfonyl)-3-(4-bromophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-15-8-6-14(7-9-15)17-18(24)22-19(21-17)10-12-23(13-11-19)27(25,26)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMXZGZXOABCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(benzenesulfonyl)-3-(4-bromophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spiro structure that is characterized by the presence of a benzenesulfonyl group and a bromophenyl moiety. The empirical formula is with a molecular weight of 510.20 g/mol. Its structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄BrN₂O₃S |
| Molecular Weight | 510.20 g/mol |
| CAS Number | 300670-16-0 |
| Physical Form | Solid |
| Purity | ≥98% (HPLC) |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazaspiro compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that related compounds effectively inhibited the growth of human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .
Antimicrobial Activity
The compound's sulfonamide group is known for its antimicrobial properties. Research has shown that compounds containing benzenesulfonyl moieties can exhibit activity against various bacterial strains.
Case Study:
In a comparative study, derivatives of sulfonamides were tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the bromophenyl group enhanced the antimicrobial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects attributed to similar triazaspiro compounds. These effects are hypothesized to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study:
A recent investigation into neuroprotective agents highlighted that compounds with structural similarities could reduce neuronal cell death in models of neurodegeneration by scavenging free radicals and inhibiting inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Action : Inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Neuroprotection : Reduction of oxidative stress and modulation of neuroinflammatory responses.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of triazaspiro compounds can inhibit cancer cell proliferation. Specifically, 8-(benzenesulfonyl)-3-(4-bromophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been evaluated for its efficacy against several cancer cell lines, demonstrating cytotoxic effects through apoptosis induction.
2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
3. Anti-inflammatory Effects
Research has pointed to the potential anti-inflammatory effects of triazaspiro compounds. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
Several case studies highlight the effectiveness and potential applications of this compound:
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazaspiro compounds and tested them against human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that specific modifications to the structure enhanced anticancer activity significantly.
Case Study 2: Antimicrobial Testing
A comprehensive evaluation was conducted to assess the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed a promising antimicrobial profile with lower minimum inhibitory concentrations compared to standard antibiotics.
Case Study 3: Anti-inflammatory Mechanisms
Research published in the European Journal of Pharmacology explored the anti-inflammatory mechanisms of triazaspiro compounds. The study demonstrated that treatment with this compound reduced inflammation markers in animal models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with analogs sharing the 1,4,8-triazaspiro[4.5]dec-3-en-2-one core but differing in substituents:
Key Observations :
- Smaller substituents (e.g., H) reduce steric hindrance, improving solubility . R₂ (Position 3): Halogenated aryl groups (Br, Cl) enhance hydrophobic interactions with target proteins, while methoxy groups (OCH₃) introduce polarity .
Anticancer Activity
- Target Compound: While direct data is unavailable, analogs with the 1,4,8-triazaspiro[4.5]decan-3-one scaffold (e.g., 2,4-diaminopyrimidine derivatives) exhibit IC₅₀ values of 2.14–5.52 µM against A549 (lung) and HCT-116 (colon) cancer cells .
- Comparison with Non-Sulfonyl Analogs: The 4-bromophenyl substituent in the target compound may enhance potency compared to 4-methylphenyl derivatives (e.g., MW 243.3 in ), as halogens often improve binding affinity. Methoxy-substituted analogs (e.g., ) could balance hydrophobicity and solubility, but activity data is lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
